Methyl 3-amino-5-nitrobenzoate hydrochloride
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Overview
Description
Methyl 3-amino-5-nitrobenzoate hydrochloride: is an organic compound with significant applications in various fields of chemistry and biology. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and a nitro group at the 5-position on the benzene ring, with a methyl ester and hydrochloride salt form. This compound is often used as an intermediate in the synthesis of more complex molecules and has notable reactivity due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-nitrobenzoate hydrochloride typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group or other oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry
Methyl 3-amino-5-nitrobenzoate hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. Its derivatives are often explored for their potential therapeutic properties.
Medicine
The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-nitrobenzoate hydrochloride exerts its effects depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and other redox reactions. These interactions influence the compound’s reactivity and its ability to interact with biological targets.
Molecular Targets and Pathways
The compound can interact with various enzymes and receptors in biological systems, affecting pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-nitrobenzoate
- Methyl 3-amino-2-nitrobenzoate
- Methyl 4-amino-5-nitrobenzoate
Uniqueness
Methyl 3-amino-5-nitrobenzoate hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. This positioning affects its chemical behavior and its suitability for specific applications in synthesis and research.
By understanding the detailed properties and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to advancements in various scientific and technological fields.
Properties
IUPAC Name |
methyl 3-amino-5-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13;/h2-4H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASVXGXWAIXJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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